molecular formula C7H8N2O4 B1509417 Methyl 3-ureidofuran-2-carboxylate CAS No. 1093066-63-7

Methyl 3-ureidofuran-2-carboxylate

Cat. No. B1509417
CAS RN: 1093066-63-7
M. Wt: 184.15 g/mol
InChI Key: YEAKSTBMLMFFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • From α-Chloro Ketones

    • A similar reaction with ethyl cyanoacetate (2) yields diethyl 2-amino-5-methylfuran-3,4-dicarboxylate (R1 = CO2Et) .
  • From β-Dicarbonyl Compounds

    • Condensation of acetylacetone (4) with ethyl bromopyruvate (5) leads to the formation of ethyl 4-acetyl-5-methylfuran-3-carboxylate (7) .

Molecular Structure Analysis

The molecular structure of Methyl 3-ureidofuran-2-carboxylate consists of a furan ring with a ureido group attached at position 3. The ureido group contains a carbonyl (C=O) and an amino (NH2) functional group .


Chemical Reactions Analysis

  • Methylphenidate’s beneficial effects are also mediated by alpha-1 adrenergic receptor activity .

Scientific Research Applications

1. Enzymatic Reactivity and Carboxylation Studies

Methyl 3-ureidofuran-2-carboxylate has been implicated in enzymatic reactivity studies, particularly in the context of acetyl coenzyme A carboxylase systems in bacteria like Escherichia coli. It has been used to investigate the site of carboxylation in biotin, demonstrating that the ureido-N of biotin is the enzymatic site of carboxylation. This has broader implications in understanding enzymatic processes involving carboxylation in biological systems (Guchhait et al., 1974).

2. Enhancement of Arginine Methylation

Studies have shown that certain derivatives of Methyl 3-ureidofuran-2-carboxylate, such as aryl ureido acetamido indole carboxylates, can enhance the methylation of histone or nonhistone substrates. This is significant in the context of gene expression modulation, where arginine methylation plays a crucial role (Castellano et al., 2012).

3. Chemical Synthesis and Molecular Transformations

Methyl 3-ureidofuran-2-carboxylate has been used in various chemical synthesis processes. For example, it has been involved in the palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, showcasing its utility in organic synthesis and chemical transformations (Giri et al., 2007).

4. Bioactive Compound Synthesis

The compound has been a part of synthesizing bioactive compounds such as isothiazole derivatives, potentially impacting pharmaceutical and medicinal chemistry applications. This includes the creation of acyl and ureido derivatives of substituted amides, which have implications for circulatory system treatments (Burak & Machoń, 1992).

5. Involvement in Nucleotide Modifications

Methyl 3-ureidofuran-2-carboxylate derivatives have been studied for their ability to modify nucleotides, particularly in the context of oligonucleotide derivatives. This modification process has potential applications in biotechnology and genetic engineering (Ivanovskaia et al., 1995).

Mechanism of Action

The precise mode of action involves interactions with dopamine transporter genes (DAT1), D4 receptor genes (DRD-4), and/or D2 receptor genes. These interactions may partly overcome abnormalities associated with ADHD, contributing to its efficacy .

Future Directions

: Gomonov, K. A., & Pelipko, V. V. (2022). Synthesis of polysubstituted furan-3(4)-carboxylates (microreview). Chemistry of Heterocyclic Compounds, 58(10), 394–396. DOI: 10.1007/s10593-022-03103-9 : ChemicalBook. (n.d.). Methyl 3-ureidofuran-2-carboxylate. Retrieved from [here](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB42589297.htm

properties

IUPAC Name

methyl 3-(carbamoylamino)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-6(10)5-4(2-3-13-5)9-7(8)11/h2-3H,1H3,(H3,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAKSTBMLMFFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735275
Record name Methyl 3-(carbamoylamino)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ureidofuran-2-carboxylate

CAS RN

1093066-63-7
Record name Methyl 3-(carbamoylamino)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-ureidofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-ureidofuran-2-carboxylate
Reactant of Route 3
Methyl 3-ureidofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-ureidofuran-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-ureidofuran-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-ureidofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.